

Application Notes and Protocols for the Analysis of Desisobutyryl-ciclesonide using HPLC

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Compound of Interest		
Compound Name:	Desisobutyryl-ciclesonide	
Cat. No.:	B192742	Get Quote

These application notes provide detailed methodologies for the quantitative analysis of **Desisobutyryl-ciclesonide** (des-CIC), the active metabolite of the inhaled corticosteroid ciclesonide, in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Ciclesonide (CIC) is a prodrug that is converted to its pharmacologically active metabolite, **Desisobutyryl-ciclesonide** (des-CIC), by intracellular esterases in the airways.[1] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers the high sensitivity and selectivity required for the determination of des-CIC in complex biological samples.[2]

Metabolic Activation of Ciclesonide

Ciclesonide is inactive and requires enzymatic conversion to des-CIC to exert its antiinflammatory effects. This activation primarily occurs in the lungs.







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Metabolic activation of Ciclesonide to **Desisobutyryl-ciclesonide**.

Analytical Methods for Desisobutyryl-ciclesonide

Several highly sensitive LC-MS/MS methods have been developed and validated for the simultaneous determination of ciclesonide and des-CIC in human serum and plasma. These methods are essential for characterizing the pharmacokinetic profiles of these compounds.[3]

Method 1: Ultrasensitive LC-APPI-MS/MS Method in **Human Serum**

This method provides an exceptionally low limit of quantification, making it suitable for studies involving low dosage administration of ciclesonide.[3]

Quantitative Data Summary

Parameter	Value
Matrix	Human Serum
Linearity Range	1 - 500 pg/mL
Lower Limit of Quantification (LLOQ)	1 pg/mL
Inter-assay Precision (% CV)	Within 9.6%
Inter-assay Accuracy (% Bias)	Within ± 4.0%
Extraction Recovery	~85%
Retention Time (des-CIC)	1.40 min
Total Run Time	4.7 min/injection

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)



- To 0.500 mL of human serum, add 20 μ L of the internal standard working solution (des-CIC-d11).
- · Vortex mix for approximately 15 seconds.
- Add extraction solvent (1-chlorobutane) and vortex mix.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- 2. HPLC-MS/MS Conditions
- HPLC System: A system capable of delivering a reproducible gradient.
- Column: A suitable reversed-phase column.
- Mobile Phase: A gradient using appropriate solvents (e.g., acetonitrile and water with additives).
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Atmospheric Pressure Photoionization (APPI) in negative mode.[3]
- Source Temperature: 300 °C.[4]
- Sprayer Voltage: -800 V.[4]
- 3. Data Analysis
- Quantification is performed using the peak area ratio of the analyte to the internal standard.
- A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards.



Method 2: LC-APCI-MS/MS Method in Human Plasma

This method utilizes Atmospheric Pressure Chemical Ionization (APCI) and is suitable for pharmacokinetic studies in healthy volunteers.[2]

Quantitative Data Summary

Parameter	Value
Matrix	Human Plasma
Linearity Range	10 - 10,000 pg/mL
Lower Limit of Quantification (LLOQ)	10 pg/mL
Column	C18
Mobile Phase	0.1% Formic acid in water and Methanol (gradient elution)
Ionization Source	APCI (positive mode)
Detection	Selective Reaction Monitoring (SRM)

Experimental Protocol

- 1. Sample Preparation (Liquid-Liquid Extraction)
- To a plasma sample, add the internal standard (mifepristone).
- Extract the analytes using methyl tert-butyl ether.
- Centrifuge and separate the organic layer.
- Evaporate the organic solvent to dryness.
- Reconstitute the residue in the mobile phase.
- 2. HPLC-MS/MS Conditions
- HPLC System: Standard HPLC system with a gradient pump.



- Column: C18 analytical column.
- Mobile Phase: A linear gradient of 0.1% formic acid in water and methanol.
- Mass Spectrometer: A tandem mass spectrometer.
- Ionization Source: APCI in positive ion mode.[2]
- Detection Mode: Selective Reaction Monitoring (SRM) for des-CIC and the internal standard.
- 3. Data Analysis
- Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus concentration.
- Determine the concentration of des-CIC in the plasma samples from the calibration curve.

Method 3: Stability-Indicating RP-HPLC Method for Combined Dosage Forms

This method is designed for the simultaneous determination of ciclesonide and other active pharmaceutical ingredients in a pulmonary drug product and can separate the active compounds from their degradation products.[5]

Quantitative Data Summary



Parameter	Value
Matrix	Pulmonary Drug Product
Column	Zorbax SB C8 (150 x 4.6 mm, 5 μm)
Mobile Phase A	0.2% v/v Perchloric acid
Mobile Phase B	Acetonitrile
Elution	Gradient
Detector	UV at 230 nm
Run Time	10 minutes
Precision (% RSD, n=6)	0.7% for Ciclesonide

Experimental Protocol

- 1. Sample and Standard Preparation
- Prepare a standard stock solution of ciclesonide in a suitable diluent.
- Prepare the sample solution from the pulmonary drug product by extracting the active ingredients in the same diluent.
- Perform forced degradation studies by subjecting the sample solution to acid, base, oxidative, thermal, and photolytic stress conditions.

2. HPLC Conditions

- HPLC System: A system equipped with a UV detector.
- Column: Zorbax SB C8, 5 μm (150 × 4.6 mm).[5]
- Mobile Phase: Gradient elution with 0.2% v/v perchloric acid as solvent-A and acetonitrile as solvent-B.[5]
- Flow Rate: As per the optimized method.

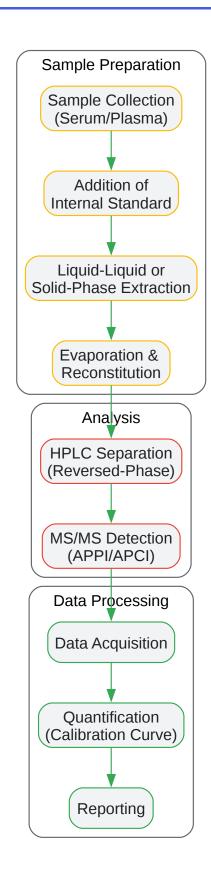


- Detection: UV at 230 nm.[5]
- 3. Data Analysis
- Assess the peak purity of the ciclesonide peak in the stressed samples to demonstrate specificity.
- Quantify the amount of ciclesonide in the sample by comparing its peak area to that of the standard.

General Workflow for Desisobutyryl-ciclesonide Analysis

The overall process for analyzing **Desisobutyryl-ciclesonide** in biological samples follows a standardized workflow.





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